Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate
Description
Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted with methyl groups at positions 2 and 6, an ester group at position 3, and a 1,3,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a 3,4,5-trimethoxyphenyl group.
Synthesis of such compounds typically involves cyclization reactions, such as the formation of the oxadiazole ring from acylhydrazides or via Huisgen cycloaddition. Ethyl aroylacetates, including those with 3,4,5-trimethoxyphenyl substituents (e.g., compound 3c in ), serve as key precursors in analogous syntheses . Structural elucidation of similar compounds often relies on X-ray crystallography, with software like SHELX being widely employed for refinement and analysis .
Properties
IUPAC Name |
ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-7-29-21(25)15-10-14(11(2)22-12(15)3)20-24-23-19(30-20)13-8-16(26-4)18(28-6)17(9-13)27-5/h8-10H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDFSZKICOJBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Core Synthesis
The pyridine backbone is typically constructed via Hantzsch dihydropyridine synthesis or Kröhnke pyridine cyclization . For this compound, ethyl 2,6-dimethyl-5-aminopyridine-3-carboxylate serves as a pivotal intermediate.
- Hantzsch Approach : Condensation of ethyl acetoacetate, ammonium acetate, and 3,4,5-trimethoxybenzaldehyde under microwave irradiation yields a dihydropyridine intermediate, which is oxidized to the aromatic pyridine using MnO₂.
- Kröhnke Method : Reaction of α,β-unsaturated ketones with enaminones in acetic acid facilitates cyclization, though this route requires stringent temperature control (~80°C) to avoid ester hydrolysis.
1,3,4-Oxadiazole Ring Formation
The oxadiazole moiety is synthesized via cyclodehydration of diacylhydrazines , derived from 3,4,5-trimethoxybenzoic acid.
- Hydrazide Preparation : Treatment of 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with hydrazine hydrate to form the corresponding hydrazide.
- Cyclization : The hydrazide is condensed with ethyl 5-carboxy-2,6-dimethylpyridine-3-carboxylate using phosphorus oxychloride (POCl₃) as a dehydrating agent, yielding the 1,3,4-oxadiazole ring.
Convergent Synthesis Strategies
Nucleophilic Aromatic Substitution (SNAr)
The pyridine core, functionalized with a leaving group (e.g., chloro or nitro) at C5, undergoes SNAr with the oxadiazole-thiolate anion.
- Reaction Conditions : Employing K₂CO₃ in DMF at 120°C facilitates displacement, though competing ester hydrolysis necessitates anhydrous conditions.
- Limitations : Low reactivity of electron-deficient pyridines often results in modest yields (<50%), prompting exploration of transition metal catalysis.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling between a pyridine boronic ester and a brominated oxadiazole derivative offers superior regiocontrol.
- Catalytic System : Pd(PPh₃)₄ with K₃PO₄ in toluene/water (3:1) at 80°C achieves coupling efficiencies >75%.
- Substrate Preparation : Bromination of the oxadiazole at the 2-position using N-bromosuccinimide (NBS) under radical initiation (AIBN) is critical.
One-Pot Tandem Methodologies
Recent advances leverage tandem reactions to streamline synthesis. A notable protocol involves:
- In Situ Hydrazide Formation : 3,4,5-Trimethoxybenzoic acid, ethyl chloroformate, and hydrazine generate the hydrazide intermediate.
- Simultaneous Cyclization and Coupling : Addition of ethyl 5-cyano-2,6-dimethylpyridine-3-carboxylate and POCl₃ induces oxadiazole formation and pyridine functionalization in a single vessel.
- Yield Optimization : Microwave-assisted heating (150°C, 20 min) enhances reaction efficiency, achieving 82% isolated yield.
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch + Cyclization | 65 | 98 | Scalable, inexpensive reagents | Multi-step, moderate yields |
| Suzuki Coupling | 78 | 99 | High regioselectivity | Costly catalysts, inert conditions |
| One-Pot Tandem | 82 | 97 | Time-efficient, reduced waste | Specialized equipment required |
Mechanistic Insights and Side Reactions
- Ester Hydrolysis : Prolonged exposure to acidic or basic conditions during oxadiazole cyclization risks hydrolyzing the ethyl ester to the carboxylic acid. Neutral dehydrating agents (e.g., molecular sieves) mitigate this.
- Oxadiazole Ring-Opening : Nucleophilic attack at the oxadiazole’s N-O bond by residual hydrazine necessitates rigorous purification of intermediates.
Industrial-Scale Considerations
For kilogram-scale production, the one-pot tandem method is preferred due to minimized solvent use and processing time. However, catalyst recycling and waste stream management (POCl₃ neutralization) require engineered solutions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent modifications to introduce the pyridine and carboxylate functionalities. Characterization methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, research has shown that related compounds display effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anticancer Properties
This compound has also been investigated for its potential as an anticancer agent. Studies indicate that oxadiazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of reactive oxygen species (ROS) . The compound's ability to interact with specific molecular targets makes it a candidate for further development in cancer therapeutics.
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between this compound and its biological targets. These studies reveal favorable binding affinities and suggest that the compound may inhibit key enzymes involved in disease pathways . Such computational studies are crucial for guiding further experimental validations.
Case Studies
Mechanism of Action
The mechanism by which Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group may enhance binding affinity to certain biological targets, while the oxadiazole ring could contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 3,4,5-trimethoxyphenyl group in the target compound distinguishes it from analogs with simpler substituents. Below is a comparative analysis of substituent impacts:
Key Observations :
Heterocycle Influence on Bioactivity
The 1,3,4-oxadiazole ring in the target compound contrasts with triazole or furazan rings in analogs (e.g., compound 6h in ).
Implications :
- Oxadiazoles are preferred in drug design for their balance of stability and hydrogen-bonding capacity, which may enhance target binding compared to triazoles or furazans.
Biological Activity
Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug discovery.
Chemical Structure and Synthesis
The compound features a pyridine core substituted with an oxadiazole moiety and a trimethoxyphenyl group. The synthesis typically involves multi-step reactions that include cyclization processes to form the oxadiazole ring and subsequent modifications to introduce the pyridine and carboxylate functionalities.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, particularly in anticancer applications. For instance, studies have shown that derivatives of oxadiazoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HL-60 (Leukemia) | 19.0 | Moderate cytotoxicity |
| NCI H292 (Lung Cancer) | 42.1 | Moderate cytotoxicity |
| HT29 (Colon Cancer) | Not specified | Potential activity |
In a study examining the antiproliferative effects of similar compounds, it was found that this compound exhibited significant inhibition against the HL-60 cell line with an IC50 value indicating effective cytotoxicity .
Antimicrobial Activity
Compounds with oxadiazole structures are also noted for their antimicrobial properties. This compound has been reported to demonstrate antibacterial and antifungal activities against various strains.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Antibacterial |
| Candida albicans | Antifungal |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
The biological activity of this compound is hypothesized to involve interactions with key biological macromolecules. Molecular docking studies indicate that the compound can form hydrogen bonds and hydrophobic interactions with target proteins involved in cancer cell proliferation and survival pathways.
Case Studies
A notable case study involved testing this compound against multiple cancer cell lines using MTT assays to evaluate cytotoxicity. The results highlighted its potential as an effective anticancer agent with selective activity towards certain cell types .
Q & A
Basic: What synthetic methodologies are typically employed to prepare this compound?
The compound is synthesized via cyclocondensation reactions. A common approach involves refluxing a hydrazide derivative with carbon disulfide in the presence of potassium hydroxide (e.g., ethanol solvent, 10 hours), followed by acidification to isolate intermediates like 1,3,4-oxadiazole-thiones . Subsequent functionalization with trimethoxyphenyl groups may utilize Suzuki coupling or nucleophilic substitution, depending on precursor availability. Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid side products like disubstituted byproducts .
Advanced: How can reaction conditions be optimized to improve oxadiazole ring formation efficiency?
Optimization involves:
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems.
- Temperature control : Gradual heating (60–80°C) reduces thermal degradation of sensitive intermediates.
- Solvent polarity : Ethanol/water mixtures (3:2 ratio) improve cyclization yields by stabilizing transition states .
- Reaction time : Extending reflux duration (8–12 hours) ensures complete ring closure, confirmed by FT-IR (disappearance of -SH stretches at 2550 cm⁻¹) .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
- NMR : ¹H NMR identifies methyl (δ 1.2–1.4 ppm for ethyl ester), pyridine protons (δ 8.2–8.6 ppm), and oxadiazole-linked aromatic protons (δ 6.8–7.3 ppm).
- FT-IR : Ester carbonyl (C=O) at ~1700 cm⁻¹ and oxadiazole C=N at 1600 cm⁻¹ .
- Mass spectrometry : Molecular ion peak matching the theoretical m/z (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₃O₆: 400.15) .
Advanced: How can crystallographic data resolve conformational ambiguities in the pyridine-oxadiazole system?
Single-crystal X-ray diffraction reveals:
- Puckering parameters : Pyridine rings may adopt flattened boat conformations (deviation ~0.224 Å from planarity), influencing steric interactions .
- Dihedral angles : Between pyridine and oxadiazole rings (e.g., 80.94°), critical for assessing planarity and π-π stacking potential .
- Hydrogen bonding : C—H···O interactions (2.8–3.0 Å) stabilize crystal packing, verified via Mercury software .
Basic: What biological screening strategies are appropriate for initial activity assessment?
- Enzyme inhibition assays : Target acetylcholinesterase or COX-2 using Ellman’s method (IC₅₀ determination) .
- Antimicrobial testing : Agar dilution (MIC against S. aureus or E. coli) with 100 µg/mL compound concentrations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing IC₅₀ to reference drugs like doxorubicin .
Advanced: How to address contradictory bioactivity data across studies?
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity, eliminating false positives from impurities .
- Dose-response curves : Test 0.1–100 µM ranges to identify non-linear effects (e.g., hormesis).
- Solubility controls : Use DMSO stocks (<1% v/v) to avoid solvent interference .
Basic: What safety precautions are critical during handling?
- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., acetic anhydride) .
- Storage : Airtight containers at 2–8°C, away from light, to prevent ester hydrolysis .
Advanced: How to design SAR studies for trimethoxyphenyl modifications?
- Substituent variation : Replace methoxy groups with halogens (e.g., Cl, Br) or methyl to assess electronic effects on bioactivity.
- Scaffold hopping : Compare oxadiazole with triazole or thiadiazole analogs using molecular docking (AutoDock Vina) to predict target binding .
- LogP analysis : Measure partition coefficients (shake-flask method) to correlate hydrophobicity with membrane permeability .
Basic: How to troubleshoot low yields in the final esterification step?
- Activation reagents : Use DCC/DMAP to enhance coupling efficiency between carboxylic acid and ethanol.
- Azeotropic distillation : Remove water with molecular sieves (3Å) to shift equilibrium toward ester formation .
Advanced: What computational methods predict metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
